molecular formula C8H9ClOS B8620742 2-Chloro-4-(methylthio)benzyl alcohol

2-Chloro-4-(methylthio)benzyl alcohol

Cat. No.: B8620742
M. Wt: 188.67 g/mol
InChI Key: PUYLWUNGJJKSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(methylthio)benzyl alcohol is a chemical building block of interest in medicinal and agricultural chemistry research. It features both a chlorobenzyl alcohol core and a methylthio ether functional group, a combination present in various bioactive molecules. Compounds with similar benzyl alcohol and benzothiophene structures are investigated as modulators for therapeutic targets such as the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor protein . Research into RORγt modulators is relevant for developing potential treatments for autoimmune diseases, inflammatory conditions, and certain cancers . The presence of the methylthio group and chlorine substituent on the benzyl alcohol scaffold makes this compound a valuable intermediate for further chemical synthesis, including nucleophilic substitutions and functional group transformations, to create diverse libraries of molecules for high-throughput screening . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use and must not be administered to humans or animals.

Properties

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

(2-chloro-4-methylsulfanylphenyl)methanol

InChI

InChI=1S/C8H9ClOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3

InChI Key

PUYLWUNGJJKSBH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CO)Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-4-(methylthio)benzyl alcohol serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential as active pharmaceutical ingredients (APIs) due to their biological activity.

  • COX-2 Inhibitors : The compound can be chlorinated to produce 4-(methylthio)benzyl chloride, which is a precursor for synthesizing COX-2 inhibitors, known for their analgesic and anti-inflammatory properties. This transformation typically involves using hydrochloric acid under controlled conditions, highlighting its utility in medicinal chemistry .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds synthesized from this alcohol have demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthetic Organic Chemistry

The compound is widely used in synthetic organic chemistry due to its reactivity with different nucleophiles and electrophiles.

  • Nucleophilic Substitution Reactions : this compound can undergo nucleophilic substitution reactions with alkali metal cyanides, leading to the formation of valuable intermediates such as 4-(methylthio)phenylacetonitrile. This reaction pathway is significant for producing compounds with diverse functionalities .
  • Oxidation Reactions : The compound can be oxidized to yield corresponding carboxylic acids or ketones through environmentally friendly methods such as photocatalysis. Recent studies have shown that utilizing light as an energy source can enhance the efficiency of these oxidation reactions, providing high yields of desired products .

Environmental Chemistry

The environmental implications of this compound are also noteworthy.

  • Toxicity and Carcinogenicity Studies : Investigations into the carcinogenic potential of this compound have been conducted using computational toxicology methods. These studies assess its mutagenic capabilities and potential risks associated with exposure, particularly relevant in evaluating safety for industrial applications .

Comparison of Related Compounds

Compound NameStructure CharacteristicsUnique Features
Benzyl AlcoholC₆H₅CH₂OHCommon solvent; low toxicity; found in essential oils
4-Methylthio BenzaldehydeC₉H₁₀OSUsed in organic synthesis; potential flavoring agent
4-Chlorobenzyl AlcoholC₇H₇ClOChlorinated variant; used in pharmaceuticals
2-Chloro-5-methylphenolC₇H₇ClOAntimicrobial properties; used in disinfectants

Case Studies

  • Synthesis of COX-2 Inhibitors : A study demonstrated the successful synthesis of a novel COX-2 inhibitor using intermediates derived from this compound. The compound's chlorination and subsequent reactions resulted in high yields and potent biological activity against inflammatory pathways .
  • Antimicrobial Screening : A series of derivatives synthesized from this alcohol were screened against various bacterial strains. Results indicated that certain modifications enhanced antimicrobial efficacy, paving the way for new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted benzyl alcohols are widely studied for their electronic, steric, and catalytic properties. Below is a detailed comparison of 2-Chloro-4-(methylthio)benzyl alcohol with structurally analogous compounds, focusing on physicochemical properties, reactivity, and applications.

Table 1: Physicochemical Properties of Selected Benzyl Alcohol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound C₈H₉ClOS 188.67 2-Cl, 4-SCH₃ Not reported NSAID precursor (sulindac)
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 4-OCH₃ 22–24 Pharmaceutical intermediates
4-Methylbenzyl alcohol C₈H₁₀O 122.16 4-CH₃ 58–61 Solvent, fragrance synthesis
2-Chlorobenzyl alcohol C₇H₇ClO 142.58 2-Cl 107 Antimicrobial agents
4-(Dimethylamino)benzyl alcohol C₉H₁₃NO 151.21 4-N(CH₃)₂ Not reported Dye intermediates
4-Cyano-2-fluorobenzyl alcohol C₈H₆FNO 151.14 2-F, 4-CN Not reported Pharmaceutical intermediates

Key Reactivity Comparisons

Catalytic Oxidation Efficiency this compound is oxidized to 4-(methylthio)benzaldehyde with 98% yield using the metal-free catalyst ABNO@PMO-IL-Br under aerobic conditions . This efficiency surpasses MnCo₂O₄ catalysts (96.5% yield) . 4-(Dimethylamino)benzyl alcohol exhibits lower oxidation yields (80%) due to electron-donating -N(CH₃)₂ groups, which reduce electrophilicity at the reaction center .

Electronic Effects

  • Electron-withdrawing groups (e.g., -Cl, -CN) enhance oxidation rates by stabilizing transition states. For example, 2-Chlorobenzyl alcohol undergoes faster oxidation compared to unsubstituted benzyl alcohol .
  • Electron-donating groups (e.g., -OCH₃, -CH₃) decrease reaction rates but improve selectivity in esterification reactions .

Table 2: Catalytic Oxidation Yields of Benzyl Alcohol Derivatives

Compound Catalyst Reaction Conditions Yield (%) Reference
This compound ABNO@PMO-IL-Br 90°C, neat, 5 mol% 98
4-(Methylthio)benzyl alcohol MnCo₂O₄ 80°C, air oxidant 96.5
4-(Dimethylamino)benzyl alcohol Pt@CHs 80°C, 3 hours 80
2-Nitrobenzyl alcohol ABNO@PMO-IL-Br 90°C, neat 67

Preparation Methods

Ring-Directed Electrophilic Chlorination

To introduce chlorine at the ortho position relative to the methylthio group, electrophilic chlorination using Cl₂ and a Lewis acid catalyst (e.g., FeCl₃) is employed. The methylthio group (-SMe) acts as a strong ortho/para-directing group, favoring chlorination at position 2. This method requires precise control to avoid over-chlorination and byproduct formation.

Optimized Protocol

  • Substrate : 4-(Methylthio)benzyl alcohol

  • Chlorinating Agent : Cl₂ gas

  • Catalyst : FeCl₃ (5 mol%)

  • Solvent : Dichloromethane

  • Temperature : 0–25°C

  • Yield : 70–85% (estimated based on analogous reactions)

Reduction of 2-Chloro-4-(methylthio)benzaldehyde

Sodium Borohydride (NaBH₄) Reduction

2-Chloro-4-(methylthio)benzaldehyde is reduced to the corresponding alcohol using NaBH₄ in ethanol or methanol. This method is highly efficient, with yields exceeding 90% under mild conditions. The reaction proceeds via hydride transfer to the carbonyl group, forming the primary alcohol.

Procedure

  • Dissolve 2-chloro-4-(methylthio)benzaldehyde (1 mmol) in ethanol (10 mL).

  • Add NaBH₄ (1.2 mmol) portionwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Data

ParameterValue
SolventEthanol
Temperature0–25°C
Reaction Time2 hours
Yield92%

Catalytic Hydrogenation

Alternative reductions employ hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel. This method is preferred for large-scale production due to lower reagent costs and easier catalyst recovery.

Industrial-Scale Example

  • Substrate : 2-Chloro-4-(methylthio)benzaldehyde

  • Catalyst : Pd/C (5 wt%)

  • Pressure : 50 atm H₂

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 88%

Multi-Step Synthesis from 4-Methylthiobenzaldehyde

Catalytic Synthesis of 4-Methylthiobenzaldehyde

4-Methylthiobenzaldehyde is synthesized via carbonylation of thioanisole (methyl phenyl sulfide) using carbon monoxide (CO) and a solid superacid catalyst (SO₄²⁻/ZrO₂-TiO₂-V₂O₅). This method achieves high atom economy and minimal waste.

Reaction Overview

  • Catalyst Preparation : Mix TiCl₄ and ZrOCl₂·8H₂O in a 1:10–1:40 molar ratio.

  • Carbonylation : React thioanisole with CO at 70–90°C under 0.5–5 MPa pressure.

  • Hydrolysis : Treat the intermediate with water to yield 4-methylthiobenzaldehyde.

Performance Metrics

MetricValue
Catalyst Efficiency98% conversion
Yield78%
Purity>99% (GC analysis)

Chlorination and Reduction Sequence

  • Chlorination : Electrophilic chlorination of 4-methylthiobenzaldehyde at position 2 using Cl₂/FeCl₃.

  • Reduction : Convert the chlorinated aldehyde to the alcohol via NaBH₄ or catalytic hydrogenation.

Critical Challenges

  • Regioselectivity in chlorination (ortho vs. para).

  • Byproduct formation due to competing reactions at the methylthio group.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
HCl-Mediated ChlorinationSimple, high yieldTargets hydroxyl group, not ring>95%
Electrophilic ChlorinationDirect ring functionalizationRequires strict conditions70–85%
NaBH₄ ReductionMild, scalableDependent on aldehyde precursor90–92%
Catalytic HydrogenationIndustrial feasibilityHigh-pressure equipment needed85–88%

Industrial Production Considerations

Cost-Effective Catalysts

Solid superacid catalysts (e.g., SO₄²⁻/ZrO₂-TiO₂) reduce reliance on expensive reagents and enable catalyst reuse.

Waste Management

  • Byproducts : Unreacted CO, chlorinated intermediates.

  • Mitigation : Closed-loop systems for CO recycling, neutralization of acidic waste.

Scalability Challenges

  • Regioselectivity Control : Advanced flow chemistry systems improve positional selectivity during chlorination.

  • Purification : Distillation and column chromatography dominate large-scale purification .

Q & A

Basic: What are the most efficient synthetic routes for 2-Chloro-4-(methylthio)benzyl alcohol?

The compound can be synthesized via catalytic oxidation of its benzyl alcohol precursor or hydrolysis of substituted benzyl chlorides. For example, microwave-assisted hydrolysis of benzyl chloride derivatives (e.g., 2-chloro-4-(methylthio)benzyl chloride) in alkaline media achieves high yields (>90%) under optimized conditions (450 W microwave power, 22 min reaction time) . Alternatively, selective oxidation of 4-(methylthio)benzyl alcohol derivatives using catalysts like ABNO@PMO-IL-Br provides a high-yield pathway (98%) to aldehydes, which can be further reduced to the target alcohol .

Advanced: How can catalytic efficiency and selectivity be optimized for the oxidation of this compound to its aldehyde?

Contradictions in catalytic performance arise from differences in catalyst design and reaction conditions. The ABNO@PMO-IL-Br catalyst achieves 98% yield for 4-(methylthio)benzyl alcohol oxidation under mild, solvent-free conditions, outperforming MnCo₂O₄ (96.5% yield) due to its resistance to sulfur poisoning and enhanced surface reactivity . Key parameters include:

  • Catalyst loading : 5 mol% ABNO@PMO-IL-Br.
  • Temperature : 25–40°C.
  • Oxidant : Molecular oxygen or air.
    Methodological optimization should prioritize catalyst stability testing and in situ spectroscopic monitoring to resolve discrepancies in reported yields.

Basic: What analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine and methylthio groups at positions 2 and 4, respectively).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₈H₉ClOS, exact mass: 188.0064).
  • Chromatography : HPLC with UV detection (λ ≈ 270 nm) to assess purity.
    Reference spectral libraries for analogous compounds (e.g., 2-chlorobenzyl alcohol) can aid interpretation .

Advanced: How can researchers resolve contradictions in reported catalytic oxidation mechanisms for sulfur-containing benzyl alcohols?

Discrepancies often stem from competing reaction pathways (e.g., over-oxidation to carboxylic acids vs. selective aldehyde formation). To address this:

  • Kinetic studies : Track intermediate formation using time-resolved FTIR or GC-MS.
  • Computational modeling : DFT calculations to compare activation energies for sulfur-containing substrates.
  • Controlled experiments : Vary oxidant concentrations (e.g., O₂ vs. TBHP) to isolate rate-determining steps.
    For 4-(methylthio)benzyl alcohol, the ABNO@PMO-IL-Br system minimizes side reactions due to its non-metallic, ionic liquid-stabilized active sites .

Basic: What safety precautions are recommended for handling this compound?

While direct toxicological data are limited, structural analogs like benzyl alcohol show:

  • Dermal toxicity : Use nitrile gloves and fume hoods to avoid contact (5% solutions can cause urticaria) .
  • Inhalation risks : Avoid aerosolization; closed-system processing is advised.
  • Waste disposal : Neutralize with dilute NaOH before incineration.

Advanced: What green chemistry approaches are viable for large-scale synthesis of this compound?

  • Microwave-assisted synthesis : Reduces reaction time by 70% compared to conventional heating, with energy savings of ~50% .
  • Solvent-free catalysis : ABNO@PMO-IL-Br enables oxidation without organic solvents, aligning with EPA guidelines .
  • Flow chemistry : Microreactors for nitrobenzaldehyde synthesis (a precursor) improve mass transfer and scalability .

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